

how to handle data sharing and publication under the new research guidelines

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Navigating the New Landscape of Research Data: A Technical Support Guide

This support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle data sharing and publication under the new research guidelines. Find answers to specific issues you might encounter during your experiments and ensure your research aligns with current standards.

Frequently Asked Questions (FAQs)

General Data Sharing Principles

Q1: What are the fundamental principles I should follow for data sharing?

A1: The core guidelines for modern data management are the FAIR Guiding Principles.^{[1][2]} These principles aim to make data more discoverable and reusable for both humans and machines by ensuring they are:^{[3][4]}

- Findable: Data and its metadata should be easy to locate. This is often achieved by assigning a globally unique and persistent identifier, such as a Digital Object Identifier (DOI).^{[1][3]}
- Accessible: Once found, there should be clear protocols to access the data, which may include authentication and authorization steps.^{[1][2]} FAIR data is not necessarily open data;

it can be "as open as possible, and as closed as necessary."^[2]

- **Interoperable:** Data should be able to be integrated with other datasets and work with various applications for analysis and processing.^[1] This often involves using a formal, shared, and broadly applicable language for knowledge representation.^[1]
- **Reusable:** To be reused, data should be well-described with rich metadata and have a clear, machine-readable license indicating usage permissions.^{[2][3]}

Adhering to FAIR principles can increase the visibility and citation of your research.^[3]

Q2: What are the common challenges researchers face when sharing data?

A2: Researchers encounter several practical challenges in data sharing. A major survey identified common obstacles, including:^[5]

- **Time Constraints:** Lack of time to properly organize and document data for sharing.^[5]
- **Lack of Knowledge:** Uncertainty about data standards, metadata creation, and available repositories.^[5]
- **Misuse or Misinterpretation:** Fear that others will misinterpret or misuse the data.^{[6][7]}
- **Loss of Credit:** Concern that competitors may gain recognition for work they initiated.^{[6][8]}
- **Proprietary Information:** In fields like engineering and materials science, commercial confidentiality is a significant barrier, especially in projects with industrial partners.^[9]

NIH Data Management and Sharing (DMS) Policy

Q3: What is the new NIH Data Management and Sharing (DMS) Policy?

A3: Effective January 25, 2023, the NIH requires all researchers seeking funding to submit a Data Management and Sharing (DMS) Plan.^{[10][11][12]} This policy aims to accelerate biomedical research by making scientific data more accessible and reusable.^{[10][13]}

Q4: What needs to be included in an NIH DMS Plan?

A4: An NIH DMS Plan should be two pages or less and outline how you will manage and share scientific data generated by your research. The plan must address the following elements:[14]

- Data Type: A description of the scientific data to be managed and shared.[14]
- Related Tools, Software, and/or Code: Indication of any specialized tools needed to access or manipulate the data.[14]
- Standards: The standards that will be applied to the data and metadata.[14]
- Data Preservation, Access, and Associated Timelines: Details on the repository to be used and when the data will be made available.[14]
- Access, Distribution, or Reuse Considerations: A description of any factors that might limit data sharing.[14]
- Oversight of Data Management and Sharing: An explanation of how compliance with the plan will be monitored.[14]

Q5: Do I have to share all the data from my NIH-funded study?

A5: No, the policy does not require researchers to share all data. It applies to "scientific data," which is defined as the recorded factual material of sufficient quality to validate and replicate research findings.[10][11] Data such as lab notebooks, preliminary analyses, and drafts of scientific papers are not included.[11] There are also justifiable reasons for limiting data sharing, which should be explained in your DMS Plan.[11]

Clinical Trials and Drug Development

Q6: Are there specific data sharing requirements for clinical trials?

A6: Yes. The International Committee of Medical Journal Editors (ICMJE) requires a data sharing statement for all manuscripts reporting the results of clinical trials.[15] As of January 2019, clinical trials that began enrolling participants must include a data sharing plan in the trial's registration.[15] The statement must specify whether individual de-identified participant data will be shared, what data will be shared, when it will be available, and the criteria for access.[15]

Q7: How does data management apply to drug development?

A7: In drug development, good data management practices are critical for ensuring data quality and integrity.^[16] This involves detailed processes for case report form design, data capture and validation, medical coding, and database locking. A Data Management Plan (DMP) is a protocol-specific document that outlines all of these procedures.^[16]

Troubleshooting Guides

Data Anonymization and Privacy

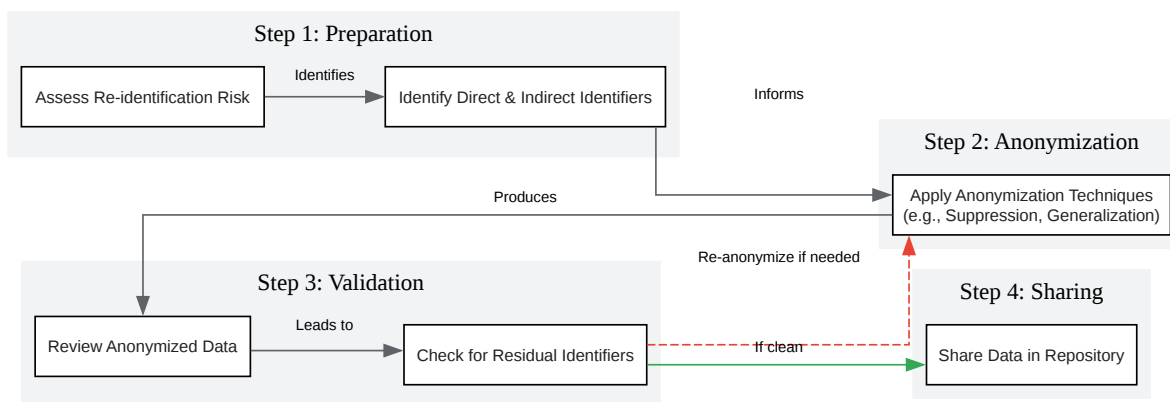
Issue: I need to share sensitive human participant data but am concerned about privacy.

Solution: Anonymization is the process of permanently removing or altering personally identifiable information (PII) from a dataset.^[17] This is a crucial step for sharing sensitive data.^[18]

Methodologies for Data Anonymization:

Technique	Description	Example
Suppression	Removing direct identifiers from the dataset.	Deleting columns with names, addresses, or social security numbers. ^[17]
Generalization	Replacing specific data with broader categories.	Changing an exact age to an age range (e.g., "30-39 years"). ^{[17][19]}
Pseudonymization	Replacing identifiers with a code or pseudonym. A key is required to re-link the data.	Replacing a participant's name with a unique ID number. ^[18]
Data Masking	Obscuring data with random characters or altered values.	Replacing an email address with "--INVALID-LINK--". ^[17]
Data Perturbation	Adding random noise to the data to protect confidentiality while maintaining analytical value.	Adding a random value of +/- \$1,000 to an income variable. ^[17]

Workflow for Anonymizing Research Data:



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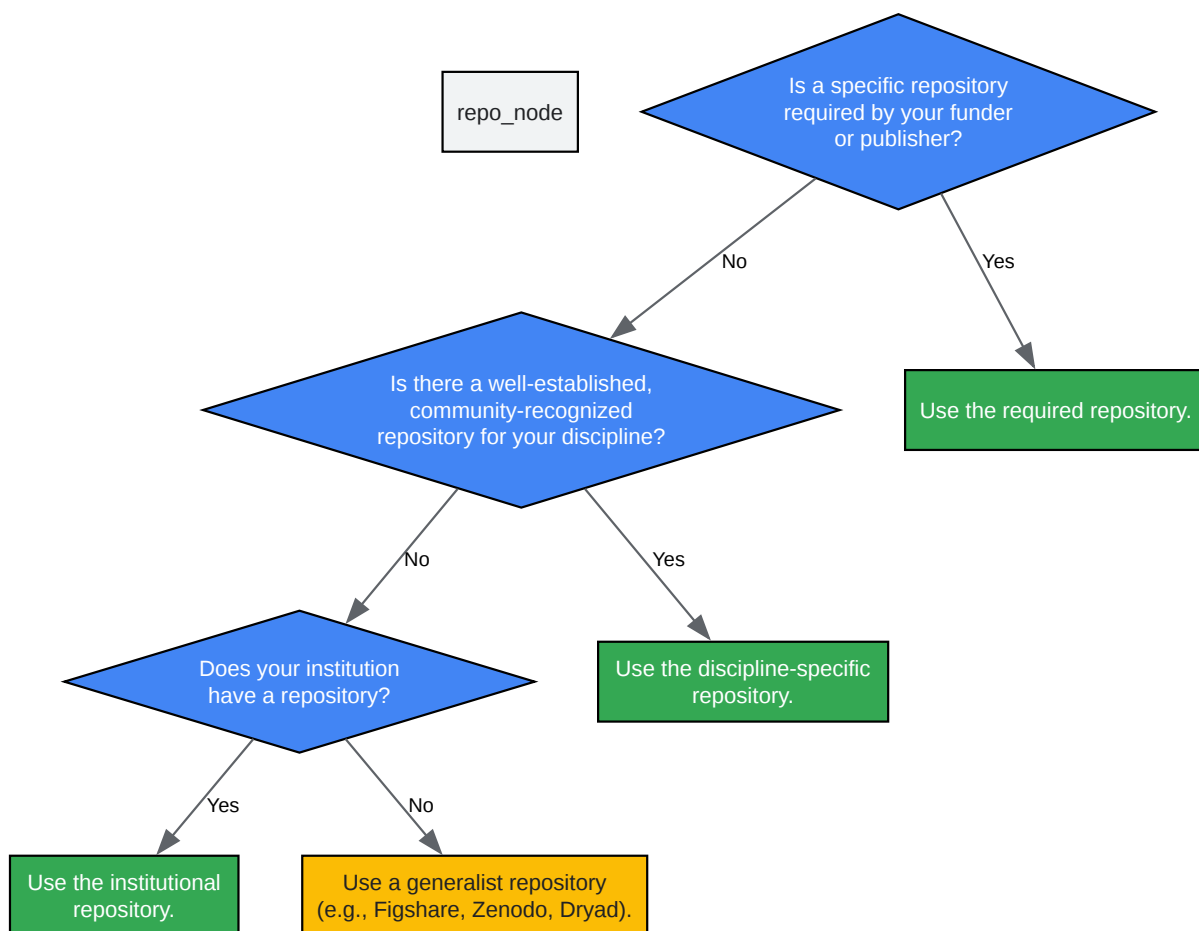
Caption: A step-by-step workflow for the data anonymization process.

Selecting a Data Repository

Issue: I don't know where to deposit my data.

Solution: Choosing the right repository is key to complying with data sharing policies and ensuring the long-term accessibility of your data.

Decision Tree for Repository Selection:



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Caption: A decision tree to guide researchers in selecting an appropriate data repository.

Checklist for Choosing a Repository:

- Persistence: Does the repository issue a persistent identifier (e.g., DOI)?[\[20\]](#)
- Preservation: Is there a clear plan for long-term data preservation?[\[20\]](#)
- Anonymity: If required for double-anonymous peer review, does the repository support anonymous sharing?[\[20\]](#)

- FAIR Alignment: Does the repository support the FAIR principles?[[20](#)]

Data Submission Troubleshooting

Issue: My data submission to a repository failed.

Solution: Submission errors are common and often relate to metadata completeness or file formatting.

Common Submission Errors and Solutions:

Error Message (Example)	Likely Cause	Troubleshooting Steps
"Metadata is incomplete or invalid."	Required metadata fields are missing or contain incorrect information.	1. Carefully review the repository's metadata requirements. [21] 2. Ensure all mandatory fields are filled out correctly. 3. Check for formatting errors in dates, names, or other specific fields.
"File format not supported."	The file type you are trying to upload is not accepted by the repository.	1. Consult the repository's documentation for a list of supported file formats. [22] 2. Convert your files to an open and widely used format where possible (e.g., .csv for tabular data). [22]
"Missing files referenced in metadata."	Your metadata file lists files that have not been uploaded.	1. Verify that all file names in your metadata sheet exactly match the names of the files you have uploaded, including extensions. [21] 2. Upload any missing files. [21]
"Duplicate project or sample ID."	You are trying to register a project or sample that already exists in the system.	1. If you have already registered the project or samples, select the option to use existing registrations. [21] 2. Do not create duplicate entries. [21]

Experimental Protocols

Detailed Methodology: Creating a Data Management and Sharing (DMS) Plan

This protocol outlines the steps for creating a DMS plan that aligns with the NIH policy.

- Review Funder Requirements: Before starting, carefully read the specific data sharing requirements from your funding agency (e.g., the NIH DMS Policy).[\[23\]](#)[\[24\]](#) Note any specific elements or formats they require.
- Use a Template Tool (Optional but Recommended): Utilize tools like the DMPTool, which provides templates that are compliant with various funder requirements.[\[23\]](#)[\[24\]](#)
- Draft Element 1: Data Type:
 - Describe the types of scientific data that will be generated (e.g., genomic data, imaging data, clinical data).[\[25\]](#)
 - Specify the source of the data (e.g., human participants, animal models).[\[25\]](#)
 - Indicate the data formats (e.g., CSV, BAM, DICOM).
 - Estimate the amount of data to be generated.[\[25\]](#)
- Draft Element 2: Related Tools, Software, and/or Code:
 - List any specialized software or tools required to view, open, or analyze the data.
- Draft Element 3: Standards:
 - Identify the data and metadata standards that will be used. These may be discipline-specific.
- Draft Element 4: Data Preservation, Access, and Timelines:
 - Name the repository where the data will be archived.
 - Specify when the data will be shared (no later than the time of an associated publication or the end of the award period).[\[25\]](#)
 - State how long the data will be accessible.
- Draft Element 5: Access, Distribution, or Reuse Considerations:

- Describe any limitations on data sharing due to ethical, legal, or technical reasons (e.g., restrictions from informed consent).[10]
- Explain any processes for gaining controlled access to the data if it is not fully public.
- Draft Element 6: Oversight:
 - Identify the individual(s) responsible for overseeing the implementation of the DMS plan. [25]
 - Describe how compliance will be monitored and managed.[25]
- Budgeting:
 - Identify allowable costs for data management and sharing, such as data curation, formatting, and repository fees. Include these costs in your grant budget justification.[11]
- Review and Finalize:
 - Ensure the plan is clear, concise, and no more than two pages.
 - Have a colleague or data librarian review the plan for completeness and clarity.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com